molecular formula C20H19ClN4O3S B3411354 2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 904825-01-0

2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B3411354
CAS RN: 904825-01-0
M. Wt: 430.9 g/mol
InChI Key: IWRFVXWJFYZIFA-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has been found to possess certain biochemical and physiological effects, which make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide involves the inhibition of certain enzymes that are involved in the regulation of various physiological processes. This compound has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a key role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been found to possess certain biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells, and it has also been found to possess anti-inflammatory properties. Additionally, this compound has been found to have an effect on the central nervous system, and it has been shown to possess certain analgesic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide in lab experiments is that it is a highly specific inhibitor of carbonic anhydrase. This compound has also been found to possess a relatively low toxicity, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is that it can be difficult to synthesize, which can limit the amount of material that is available for research.

Future Directions

There are several potential future directions for research involving 2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide. One potential direction is to investigate the potential use of this compound in the treatment of cancer. Another potential direction is to study the effects of this compound on the central nervous system, with a focus on its potential use as an analgesic. Additionally, further research could be conducted to optimize the synthesis of this compound, with the aim of increasing its availability for research purposes.
In conclusion, 2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a promising compound that has been extensively studied for its potential applications in the field of medicine. This compound has been found to possess certain biochemical and physiological effects, and it has been shown to inhibit the activity of carbonic anhydrase. While there are certain limitations associated with the use of this compound in lab experiments, there are several potential future directions for research involving this compound.

Scientific Research Applications

2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been studied extensively for its potential applications in the field of medicine. This compound has been found to possess certain properties that make it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c21-17-6-1-2-7-19(17)29(26,27)24-16-5-3-4-15(14-16)18-8-9-20(23-22-18)25-10-12-28-13-11-25/h1-9,14,24H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRFVXWJFYZIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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